molecular formula C17H22BrNO B267837 3-[(4-Bromobenzyl)amino]-1-adamantanol

3-[(4-Bromobenzyl)amino]-1-adamantanol

Cat. No. B267837
M. Wt: 336.3 g/mol
InChI Key: VXVDFVYPRDAVHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Bromobenzyl)amino]-1-adamantanol, also known as BRBAA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BRBAA belongs to the class of adamantane derivatives and is a potent inhibitor of the protein kinase C (PKC) enzyme. In

Mechanism of Action

3-[(4-Bromobenzyl)amino]-1-adamantanol exerts its pharmacological effects by inhibiting the PKC enzyme, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting PKC, 3-[(4-Bromobenzyl)amino]-1-adamantanol can modulate the activity of downstream signaling pathways, leading to a variety of biological effects.
Biochemical and Physiological Effects:
3-[(4-Bromobenzyl)amino]-1-adamantanol has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 3-[(4-Bromobenzyl)amino]-1-adamantanol inhibits cell proliferation, induces apoptosis, and reduces tumor growth. In diabetes, 3-[(4-Bromobenzyl)amino]-1-adamantanol improves insulin sensitivity and glucose uptake in cells, leading to improved glycemic control. In Alzheimer's disease, 3-[(4-Bromobenzyl)amino]-1-adamantanol protects neurons from oxidative stress and improves cognitive function.

Advantages and Limitations for Lab Experiments

3-[(4-Bromobenzyl)amino]-1-adamantanol has several advantages for lab experiments, such as its high potency and specificity for PKC inhibition. However, 3-[(4-Bromobenzyl)amino]-1-adamantanol also has limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the dosage and administration of 3-[(4-Bromobenzyl)amino]-1-adamantanol in lab experiments.

Future Directions

There are several future directions for research on 3-[(4-Bromobenzyl)amino]-1-adamantanol. One area of interest is the development of novel 3-[(4-Bromobenzyl)amino]-1-adamantanol derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 3-[(4-Bromobenzyl)amino]-1-adamantanol in other diseases such as cardiovascular disease and neurodegenerative disorders. Furthermore, the elucidation of the molecular mechanisms underlying the pharmacological effects of 3-[(4-Bromobenzyl)amino]-1-adamantanol could provide insights into the development of new therapeutic strategies.
In conclusion, 3-[(4-Bromobenzyl)amino]-1-adamantanol is a promising chemical compound with potential therapeutic applications in various diseases. Its inhibition of the PKC enzyme has been shown to have a wide range of biochemical and physiological effects. Further research is warranted to fully explore the therapeutic potential of 3-[(4-Bromobenzyl)amino]-1-adamantanol and its derivatives.

Synthesis Methods

The synthesis of 3-[(4-Bromobenzyl)amino]-1-adamantanol involves a series of chemical reactions starting with the reaction of 4-bromobenzylamine with 1-adamantanol in the presence of a catalyst. The resulting intermediate is then subjected to further reactions to obtain the final product. The synthesis of 3-[(4-Bromobenzyl)amino]-1-adamantanol requires expertise in organic chemistry and access to specialized equipment and reagents.

Scientific Research Applications

3-[(4-Bromobenzyl)amino]-1-adamantanol has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, 3-[(4-Bromobenzyl)amino]-1-adamantanol has been shown to inhibit the growth and proliferation of cancer cells by targeting the PKC enzyme. In diabetes research, 3-[(4-Bromobenzyl)amino]-1-adamantanol has been found to improve insulin sensitivity and glucose uptake in cells. In Alzheimer's disease research, 3-[(4-Bromobenzyl)amino]-1-adamantanol has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

Product Name

3-[(4-Bromobenzyl)amino]-1-adamantanol

Molecular Formula

C17H22BrNO

Molecular Weight

336.3 g/mol

IUPAC Name

3-[(4-bromophenyl)methylamino]adamantan-1-ol

InChI

InChI=1S/C17H22BrNO/c18-15-3-1-12(2-4-15)10-19-16-6-13-5-14(7-16)9-17(20,8-13)11-16/h1-4,13-14,19-20H,5-11H2

InChI Key

VXVDFVYPRDAVHR-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)O)NCC4=CC=C(C=C4)Br

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)NCC4=CC=C(C=C4)Br

Origin of Product

United States

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